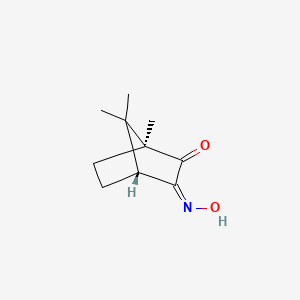

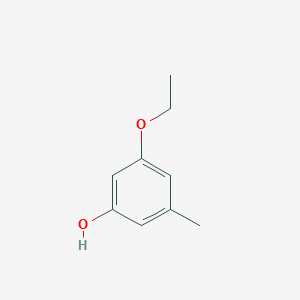

![molecular formula C15H14F3NOS B3040971 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime CAS No. 256370-34-0](/img/structure/B3040971.png)

1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime

説明

“1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime” is a chemical compound with the molecular formula C15H14F3NOS and a molecular weight of 313.34 . It is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime” consists of a phenyl ring, a thiophene ring, and a trifluoromethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime” are not available, similar compounds have been used as reagents in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime”:

Pharmaceutical Applications

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime has shown potential in pharmaceutical research due to its unique structural properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development. It has been investigated for its potential as an anti-inflammatory and analgesic agent, leveraging its ability to modulate specific biological pathways .

Agrochemical Applications

In the field of agrochemicals, this compound is explored for its potential as a pesticide or herbicide. The trifluoromethyl group contributes to its effectiveness in pest control by enhancing its lipophilicity and stability, which are crucial for the efficacy and longevity of agrochemical products . Research has focused on its ability to disrupt the biological processes of pests, providing a new avenue for crop protection.

Catalysis

The compound’s unique structure makes it a valuable ligand in catalytic processes. It has been used in various catalytic reactions, including cross-coupling and hydrogenation reactions. Its ability to stabilize transition states and facilitate electron transfer processes makes it an important tool in synthetic chemistry . This application is particularly significant in the development of new synthetic methodologies and the production of fine chemicals.

Material Science

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime has been studied for its potential use in material science, particularly in the development of organic electronic materials. Its electronic properties, influenced by the trifluoromethyl group, make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Research in this area aims to improve the efficiency and stability of these materials for commercial applications.

Environmental Chemistry

The compound has applications in environmental chemistry, particularly in the detection and removal of heavy metals from water. Its ability to form stable complexes with metal ions makes it useful in the development of sensors and remediation technologies . Studies have demonstrated its effectiveness in binding with metals like nickel and copper, providing a basis for its use in environmental monitoring and cleanup efforts.

Biological Imaging

Due to its unique optical properties, 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime is being explored for use in biological imaging. Its fluorescence characteristics make it a potential candidate for use as a fluorescent probe in cellular and molecular imaging . This application is crucial for advancing our understanding of biological processes and for the development of diagnostic tools.

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a versatile intermediate in the construction of diverse chemical entities. This application is essential for the development of new synthetic routes and the discovery of novel compounds with potential applications in various fields.

Synthesis and application of trifluoromethylpyridines [Efficient Biocatalytic Preparation of Optically Pure ®-1-4 1,5-Bis [4- (trifluoromethyl)phenyl]-1,4-pentadien-3-one Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl Synthesis, crystal structure, theoretical study and application of 1-(4

特性

IUPAC Name |

(Z)-N-ethoxy-1-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NOS/c1-3-20-19-10(2)13-9-12(11-7-5-4-6-8-11)14(21-13)15(16,17)18/h4-9H,3H2,1-2H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACITGRNTOHYDU-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C)\C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

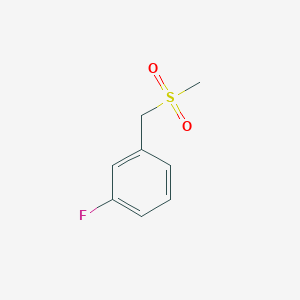

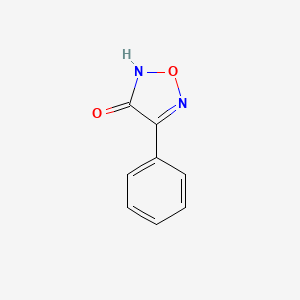

![9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate](/img/structure/B3040894.png)

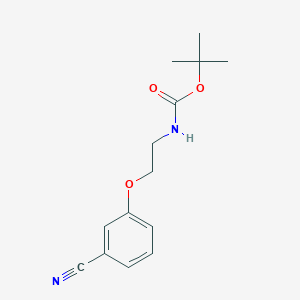

![8-chloro-1-methyl-6-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium perchlorate](/img/structure/B3040899.png)

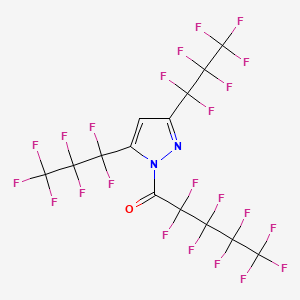

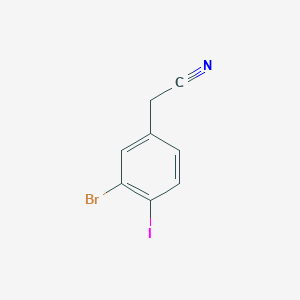

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide](/img/structure/B3040900.png)